(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
Description
(E)-3-Methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole scaffold fused with an isoxazole-carboxamide moiety. The (E)-configuration of the imine bond (C=N) in the benzothiazol-2(3H)-ylidene group is critical for its stereoelectronic properties, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
3-methyl-N-[3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-12(20-17-10)14(19)16-15-18(7-8-21-2)11-5-3-4-6-13(11)22-15/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXSZBQXLGNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such asATF4 and NF-kB , which play crucial roles in cellular processes like inflammation and apoptosis.
Mode of Action
It’s suggested that similar compounds may inhibitER stress , apoptosis , and the NF-kB inflammatory pathway
Biochemical Pathways
The compound likely affects several biochemical pathways. Based on the information available, it seems to inhibit the NF-kB inflammatory pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Isoxazole-Carboxamide Derivatives
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares the isoxazole-carboxamide core but lacks the benzo[d]thiazole ring system. Crystallographic studies reveal planar geometry in the isoxazole-thiazole region, stabilized by intramolecular hydrogen bonding (N–H···N). In contrast, the target compound’s benzo[d]thiazole-imine system introduces conjugation, which may enhance π-π stacking interactions with biological targets .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replaces the benzothiazole with a thiadiazole ring. Yields for this class (~70–80%) are comparable to benzothiazole derivatives, suggesting similar synthetic accessibility .
Benzothiazole Derivatives
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide () substitutes the benzo[d]thiazole with a simpler thiazole ring. NMR data (δ 7.36–7.72 ppm for aromatic protons) indicate reduced aromatic shielding compared to the target compound’s fused benzo[d]thiazole system (δ 6.60–8.35 ppm in analogs) . The methylthioethyl group in the target compound may also confer higher metabolic stability than ethyl or allyl substituents .
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate () features a non-aromatic dihydrothiazole core.
Hybrid Heterocycles
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide () replaces benzothiazole with benzimidazole. The imidazole’s basic nitrogen enhances solubility but may reduce CNS penetration compared to the thiazole’s sulfur atom, which is favorable for hydrophobic interactions .
ND-12024 (), an imidazo[2,1-b]thiazole-5-carboxamide, shares the carboxamide-thiazole motif but incorporates a trifluoromethylphenoxy group. The CF₃ group’s electron-withdrawing effects increase metabolic resistance, a feature absent in the target compound .
Key Comparative Data
Research Implications
- Synthetic Accessibility : The target compound’s fused benzothiazole system requires multi-step synthesis (oxime cyclization, carboxamide coupling) compared to simpler thiazoles .
- Structural Optimization : Hybridizing the benzo[d]thiazole core with electron-deficient rings (e.g., thiadiazole) could improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
